molecular formula C19H16N4O2S B2494034 N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 920229-86-3

N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2494034
CAS No.: 920229-86-3
M. Wt: 364.42
InChI Key: UWHRYASCGKAYQO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that features both benzothiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with an indole derivative in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature environment and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide
  • N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-pyrrolyl)ethyl]ethanediamide
  • N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-pyridin-3-yl)ethyl]ethanediamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to the presence of both benzothiazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(18(25)23-19-22-15-7-3-4-8-16(15)26-19)20-10-9-12-11-21-14-6-2-1-5-13(12)14/h1-8,11,21H,9-10H2,(H,20,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRYASCGKAYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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